![molecular formula C10H12ClNO2 B2993889 ethyl N-(2-chlorophenyl)glycinate CAS No. 2522-00-1](/img/structure/B2993889.png)
ethyl N-(2-chlorophenyl)glycinate
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Overview
Description
Ethyl N-(2-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is also known by the synonyms Glycine, N-(2-chlorophenyl)-, ethyl ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of ethyl N-(2-chlorophenyl)glycinate consists of a glycinate (a derivative of glycine) where an ethyl group and a 2-chlorophenyl group are attached to the nitrogen atom .Scientific Research Applications
Synthesis of Peptide Nucleic Acid (PNA) Monomers
Ethyl N-(2-chlorophenyl)glycinate: is utilized in the synthesis of PNA monomers, particularly N-(Boc-Aminoethylglycin)thymine Ethyl Ester . This compound is crucial for creating peptide nucleic acid oligonucleotide conjugates, which have significant applications in the biomedical and diagnostic fields as antigene and molecular sensors. The synthesis process is scalable and cost-effective, which is vital for the broader application and availability of PNAs.
Molecular Biology Tools
Due to its role in PNA monomer synthesis, ethyl N-(2-chlorophenyl)glycinate indirectly supports the development of molecular biology tools. PNAs are analogs of nucleic acids with a pseudo-peptide backbone, which can be used for various molecular biology applications, including DNA sequence detection and gene therapy .
Biomedical Research
In biomedical research, the PNA monomers synthesized using ethyl N-(2-chlorophenyl)glycinate can be used to create molecular sensors. These sensors have the potential to detect specific DNA or RNA sequences, which is essential for diagnosing genetic disorders and monitoring gene expression .
Diagnostic Field
The diagnostic field benefits from the use of ethyl N-(2-chlorophenyl)glycinate in the synthesis of PNA monomers that can be used as molecular sensors. These sensors can detect and quantify nucleic acids in a sample, providing a powerful tool for medical diagnostics .
Antigene Strategies
PNAs synthesized with ethyl N-(2-chlorophenyl)glycinate can be used in antigene strategies to bind to specific DNA sequences and modulate gene expression. This application is particularly relevant in the context of genetic diseases and cancer therapy .
Cost-Effective Synthesis Methods
The use of ethyl N-(2-chlorophenyl)glycinate in the synthesis of PNA monomers contributes to more cost-effective methods. This affordability can lead to increased research and development in the field of synthetic biology and genetic engineering .
Scalable Production
The scalability of the synthesis process involving ethyl N-(2-chlorophenyl)glycinate means that PNA monomers can be produced in larger quantities. This scalability is crucial for the commercialization and widespread use of PNAs in various scientific and medical applications .
Chemical Education and Research
Finally, the synthesis of PNA monomers using ethyl N-(2-chlorophenyl)glycinate serves as an excellent model for chemical education and research. It provides a practical example of organic synthesis, coupling reactions, and the importance of cost-effective and scalable processes in chemical production .
Future Directions
The future directions of research involving ethyl N-(2-chlorophenyl)glycinate and related compounds could involve their use in various synthetic applications . For instance, the thyminyl PNA monomer was reported to be used in various synthetic applications, and a cost-effective, highly scalable method of synthesis could expand its wider use .
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of ethyl N-(2-chlorophenyl)glycinate with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involving free radical reactions, nucleophilic substitution, and oxidation
properties
IUPAC Name |
ethyl 2-(2-chloroanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYDBQQEELMVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(2-chlorophenyl)glycinate |
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